molecular formula C10H9F2NO B8604990 4,5-Difluoro-3,3-dimethylindolin-2-one

4,5-Difluoro-3,3-dimethylindolin-2-one

Cat. No.: B8604990
M. Wt: 197.18 g/mol
InChI Key: CEXGTSDPIZEZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indolin-2-one Scaffolds in Heterocyclic Chemistry

The indolin-2-one core is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This designation is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comnih.gov Derivatives of indolin-2-one have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.net

A key reason for this versatility is the scaffold's structural features, which allow for three-dimensional diversity through substitution at various positions. This adaptability has made it a central component in the design of kinase inhibitors, a critical class of drugs used in oncology. researchgate.net Marketed drugs, such as Sunitinib, utilize the indolin-2-one scaffold to effectively target receptor tyrosine kinases involved in tumor growth. researchgate.netnih.gov The widespread presence of this motif in both natural products and synthetic pharmaceuticals underscores its fundamental importance in drug discovery and development. nih.govrsc.org

Pharmacological Activities of Indolin-2-one Derivatives
ActivityTherapeutic AreaReference Example
AnticancerOncologySunitinib (Kinase Inhibitor)
Anti-inflammatoryImmunology3-(3-hydroxyphenyl)-indolin-2-one derivatives
AntiviralInfectious DiseaseVarious synthetic derivatives
AntimicrobialInfectious DiseaseVarious synthetic derivatives

Strategic Importance of Fluorine Atom Incorporation in Organic Molecules

The introduction of fluorine into organic molecules is a premier strategy in modern drug design. researchgate.netresearchgate.net Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to replace hydrogen without significantly increasing the size of the molecule. nih.govjournal-vniispk.ru This substitution can lead to profound changes in a compound's physicochemical and biological properties. researchgate.netnih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. nih.govnih.gov

Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions with protein targets. nih.govnih.gov

Modulation of pKa: Placing fluorine atoms near basic or acidic functional groups can significantly alter their pKa values. This can influence a compound's ionization state, affecting properties like solubility and membrane permeability. researchgate.netnih.gov

Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. researchgate.netjournal-vniispk.ru

The predictable and powerful influence of fluorine has resulted in a large number of fluorinated compounds among marketed pharmaceuticals, highlighting its established role in creating more effective therapeutic agents. nih.gov

Impact of Fluorination on Molecular Properties
PropertyEffect of Fluorine IncorporationUnderlying Reason
Metabolic StabilityIncreaseHigh strength of the C-F bond
Binding AffinityModulation / IncreaseChanges in electrostatic interactions and conformation
Basicity (pKa)DecreaseStrong electron-withdrawing nature of fluorine
LipophilicityIncreaseFluorine is more lipophilic than hydrogen

Overview of 4,5-Difluoro-3,3-dimethylindolin-2-one within the Broader Indolin-2-one Landscape

While extensive research on the specific molecule this compound is not widely available in public literature, its structure allows for a contextual analysis based on the established principles of its constituent parts. This compound integrates the proven indolin-2-one scaffold with specific modifications that are of significant interest in medicinal chemistry.

The addition of two fluorine atoms at the C4 and C5 positions of the benzene (B151609) ring is a deliberate design choice. Based on the known effects of fluorination, these substitutions are expected to significantly influence the compound's electronic properties. The strong electron-withdrawing nature of the two adjacent fluorine atoms would decrease the electron density of the aromatic ring and could modulate the acidity of the N-H proton. Furthermore, this difluorination pattern is anticipated to impact the molecule's lipophilicity and its interactions with biological targets, potentially enhancing its binding affinity and metabolic resistance.

In essence, this compound represents a logical progression in the exploration of fluorinated indolin-2-one derivatives. It combines a stable, pharmacologically relevant core with a specific aromatic fluorination pattern designed to confer advantageous physicochemical properties for potential use in drug discovery research. Further investigation into its synthesis and biological activity would be necessary to fully characterize its place within the indolin-2-one landscape.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4,5-difluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9F2NO/c1-10(2)7-6(13-9(10)14)4-3-5(11)8(7)12/h3-4H,1-2H3,(H,13,14)

InChI Key

CEXGTSDPIZEZDK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2F)F)NC1=O)C

Origin of Product

United States

Synthetic Methodologies for 4,5 Difluoro 3,3 Dimethylindolin 2 One

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4,5-Difluoro-3,3-dimethylindolin-2-one suggests that the molecule can be disconnected to reveal key precursors. The primary disconnection breaks the amide bond of the indolin-2-one ring, leading to a fluorinated aniline (B41778) derivative and a carbonyl compound. This approach highlights the critical need for efficient methods to synthesize fluorinated anilines and suitable difluoro-containing synthons.

Synthesis of Fluorinated Anilines as Starting Materials

The synthesis of fluorinated anilines is a crucial first step. Various methods are known for the preparation of these compounds. One common approach involves the nitration of fluorinated aromatic compounds followed by the reduction of the nitro group to an amine. For instance, 3,4-difluoroaniline, a potential precursor, can be synthesized from 1,2-difluorobenzene (B135520) through nitration and subsequent reduction. google.com Another method involves the direct fluorination of anilines, though this can sometimes lead to challenges with regioselectivity.

A more specialized method for preparing fluorinated anilines is through the treatment of aromatic azides with anhydrous hydrogen fluoride (B91410). google.com This process can offer good yields and tolerance for various substituents. The precursor aromatic azides can be prepared from the corresponding anilines via diazotization followed by reaction with an azide (B81097) salt. google.com

PrecursorReagentsConditionsProductYield (%)
1,2-DifluorobenzeneHNO₃, H₂SO₄; then Fe, HClNitration, then reduction3,4-DifluoroanilineModerate to Good
3,4-Dichloroaniline1. NaNO₂, HCl; 2. NaN₃Diazotization, Azidation1-Azido-3,4-dichlorobenzeneHigh
1-Azido-3,4-dichlorobenzeneAnhydrous HFFluorination3,4-DifluoroanilineGood

Preparation of Related Difluoro-Containing Synthons

The synthesis of heterocyclic compounds containing fluorine can be achieved through direct and indirect methods using difluorocarbenes. chim.it Difluorocarbene can be generated from various precursors and can react with different substrates to introduce the difluoro moiety. For the synthesis of this compound, a synthon containing the gem-dimethyl group and a reactive carbonyl or equivalent is required.

The introduction of fluorine atoms or fluoroalkyl groups can also be accomplished via cycloaddition reactions. nih.gov These reactions are powerful tools for constructing heterocyclic cores. The reactivity of the components in these reactions is often enhanced by the presence of electron-withdrawing fluoroalkyl groups. nih.gov

Direct Synthesis Approaches to the Indolin-2-one Core

The construction of the indolin-2-one core is the final and key step in the synthesis of this compound. This is typically achieved through cyclization reactions.

Cyclization Reactions for Indolin-2-one Formation

Intramolecular annulation is a common strategy for the formation of the indolin-2-one ring. This can involve the cyclization of an appropriately substituted N-aryl amide. For example, a palladium-catalyzed intramolecular C-H functionalization can lead to the formation of the oxindole (B195798) ring system. Another approach is the palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides to synthesize indolines, which can then be oxidized to the corresponding indolin-2-ones. rsc.org

Starting MaterialCatalyst/ReagentsConditionsProductYield (%)
N-(2-halophenyl)-α,α-dimethylacetamidePd catalyst, BaseHeating3,3-dimethylindolin-2-one (B45635) derivativeGood
(2-aminophenyl)methanol derivativePd(II) catalyst, Brønsted acidMild conditionsIndoline (B122111) derivativeGood

Photochemical reactions offer a mild and efficient alternative for the synthesis of heterocyclic compounds. Visible-light-induced radical cyclization is a powerful method for accessing highly substituted indolines. rsc.org This approach often involves the formation of an aryl radical which then undergoes a cyclization reaction. rsc.org These methods are advantageous as they can often be performed at room temperature and without the need for transition metal catalysts. rsc.orgnih.gov

Direct photo-induced reductive Heck cyclization of indoles has also been reported for the preparation of polycyclic indolinyl compounds. nih.gov This type of reaction can tolerate a variety of functional groups and can be used for the synthesis of complex molecules. nih.gov While this specific example leads to a different core structure, the underlying principles of photo-induced cyclization can be adapted for the synthesis of indolin-2-ones.

SubstrateLight SourceConditionsProductYield (%)
N-allyl-2-haloanilineBlue LEDsRoom temperature, MeCNSubstituted indolineGood to Excellent rsc.org
N-benzoylindole with ortho-chloro substituentUVA/Blue LEDsBase, Room temperaturePolycyclic indolinyl compoundModerate to Good nih.gov
Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of heterocyclic compounds, including the indolin-2-one core. mdpi.com These methods often involve the intramolecular cyclization of suitably substituted precursors, leveraging palladium's ability to facilitate C-C and C-N bond formation.

One prominent strategy is the intramolecular Heck cyclization. A hypothetical precursor, such as an N-protected 2-halo-4,5-difluoroaniline derivative bearing a 2,2-dimethylallyl group, could undergo cyclization to form the desired 3,3-dimethylindolin-2-one structure. Another powerful approach involves the palladium-catalyzed activation of C(sp³)–H bonds. For instance, the reaction of a palladacycle, generated from C(sp³)–H activation of a proximal alkyl group, with a diaziridinone reagent can effectively construct the 3,3-dimethylindoline (B1314585) scaffold, a structure highly valued in drug discovery. nih.gov The enantioselective synthesis of 2-methyl indolines has also been achieved through palladium-catalyzed asymmetric C(sp³)–H activation and subsequent cyclization, suggesting that stereocontrolled syntheses of related structures are feasible. researchgate.net

Catalyst SystemPrecursor TypeGeneral ConditionsPotential Application for Target Compound
Pd(OAc)₂ / Ligand2-Halo N-allyl anilidesBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatCyclization of a 2-halo-4,5-difluoro-N-(2-methylprop-2-en-1-yl)anilide.
Pd(OAc)₂ / NorborneneAryl Halide + AlkeneBase, Solvent (e.g., Dioxane)Catellani-type reaction to build the substituted benzene (B151609) ring followed by cyclization. nih.gov
Pd(II) Catalyst2-Halo N-isopropyl anilidesChiral Diphosphine LigandsIntramolecular C(sp³)–H activation to form the gem-dimethyl group during cyclization. researchgate.net
Cobalt-Catalyzed C(sp²)-H Amidation Methods

Cobalt, being a more earth-abundant metal, has emerged as an attractive alternative to precious metals for C-H functionalization. Cobalt-catalyzed C(sp²)–H amidation represents a direct and atom-economical approach to forming C-N bonds. While often used for intermolecular reactions, intramolecular variants can be envisioned for heterocycle synthesis.

For the synthesis of this compound, a cobalt-catalyzed C-H amidation could be applied in a key cyclization step. A potential substrate would be a 2-alkenyl-4,5-difluoroaniline derivative. A high-valent cobalt(III) catalyst could mediate an intramolecular C-H amidation, where the aniline nitrogen attacks an ortho C-H bond on the benzene ring, facilitated by a directing group. acs.org Research has demonstrated that cobalt(III) catalysts can effectively cyclize ureas and alkynes to form indoles and can also be used in cross-dehydrogenative couplings of ortho-alkenylanilines. mdpi.com Such methods could be adapted to form the indolin-2-one ring from a precursor already containing the required dimethyl and difluoro functionalities.

CatalystOxidant/ReagentDirecting Group StrategyPotential Application for Target Compound
[Cp*Co(III)]DioxazoloneTransient Directing GroupAmidation of a pre-functionalized 1,2-difluoro-4-(2,2-dimethylpropanoyl)benzene.
Co(II) or Co(III)Ag₂CO₃ or Mn(OAc)₃Oxidative Directing GroupIntramolecular cyclization of a substituted 2-alkenylaniline derivative. mdpi.com
Co(OAc)₂O₂ (air)N-Acyloxy groupRedox-neutral C-H activation and annulation to form the heterocyclic core.

Functionalization of Pre-formed Indolin-2-one Systems to Introduce Difluoro and Dimethyl Moieties

An alternative to constructing the ring system with all substituents in place is the late-stage functionalization of a pre-formed indolin-2-one core. This approach can be highly modular. For instance, one could start with 3,3-dimethylindolin-2-one and introduce the fluorine atoms onto the aromatic ring. Electrophilic fluorinating agents could be employed, although controlling regioselectivity to obtain the desired 4,5-difluoro pattern can be challenging.

A more targeted approach involves dearomative fluorination. Research has shown that 2-alkylindoles can undergo dearomative fluorination with reagents like N-fluorobenzenesulfonimide (NFSI) to yield 3,3-gem-difluoroindolines bearing an exocyclic double bond. acs.org While this introduces fluorine at the C3 position, the principles of dearomatization could potentially be adapted for C4 and C5 fluorination of a suitably activated indolin-2-one precursor. The introduction of the gem-dimethyl group at the C3 position is typically achieved through alkylation of an indolin-2-one enolate with an excess of a methylating agent, such as methyl iodide.

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry leverages a variety of catalytic platforms to achieve transformations with high efficiency, selectivity, and under mild conditions.

Transition-Metal-Catalyzed Approaches (e.g., Pd, Ni, Co)

Transition metals are central to many advanced synthetic methods for constructing indolin-2-ones. nih.govorganic-chemistry.org

Palladium (Pd): As discussed, palladium catalysis excels in cyclization reactions via C-H activation or Heck-type pathways. mdpi.comnih.gov The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, is a powerful tool for the vicinal difunctionalization of aryl halides, enabling the installation of substituents ortho to the halide before subsequent cyclization. nih.gov

Nickel (Ni): Nickel catalysis, often paired with photoredox systems, is highly effective for synthesizing indolines. A dual nickel/photoredox catalytic system can couple 2-iodoaniline (B362364) derivatives with terminal alkenes to regioselectively form 3-substituted indoline products, demonstrating a powerful method for C(sp³)–N bond formation. organic-chemistry.org

Cobalt (Co): Cobalt catalysis offers a cost-effective method for C-H activation and annulation. Cobalt(III) catalysts have been used to synthesize indoles from nitrones and alkynes, and through intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com

Metal CatalystCatalytic ApproachKey FeaturesRelevance to Target Synthesis
Palladium (Pd)C-H Activation / Heck CyclizationHigh efficiency, good functional group tolerance. mdpi.comnih.govPrimary ring formation.
Nickel (Ni)Dual Catalysis with PhotoredoxMild conditions, C(sp³)–N bond formation. organic-chemistry.orgReductive cyclization of precursors.
Cobalt (Co)C-H Amidation / AnnulationEarth-abundant metal, atom-economical. mdpi.comresearchgate.netDirect C-N bond formation for cyclization.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This approach is well-suited for the synthesis of indolin-2-one scaffolds. For instance, the intramolecular radical cyclization of o-iodophenylacrylamides using an iridium photocatalyst affords indolin-2-ones in good to excellent yields via a 5-exo-trig radical cyclization. researchgate.net This strategy could be directly applied to the synthesis of this compound by starting with a correspondingly substituted o-iodophenylacrylamide. Furthermore, nickel/photoredox dual catalysis provides a novel pathway for indoline synthesis by leveraging multiple oxidation states of nickel to facilitate challenging C(sp³)–N bond formation. organic-chemistry.org

Lewis Acid Catalysis

Lewis acid catalysis is a fundamental strategy for promoting a wide range of organic reactions, including the formation of indole (B1671886) and indolin-2-one rings. nih.govorganic-chemistry.org Lewis acids can activate substrates towards nucleophilic attack, facilitating key bond-forming steps. A concise synthesis of indolin-2-ones has been reported via a direct acid-catalyzed intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides. researchgate.net

In the context of this compound, a Lewis acid like Zn(OTf)₂, TiCl₄, or BF₃·Et₂O could catalyze the intramolecular cyclization of a suitable acyclic precursor. organic-chemistry.orgnih.gov For example, an N-aryl-2-chloro-2-methylpropanamide with 4,5-difluoro substitution on the aryl ring could undergo a Lewis acid-promoted intramolecular Friedel-Crafts reaction to close the five-membered ring and establish the C3 quaternary center. The efficiency of such reactions is often high, with some Lewis acid-catalyzed indole syntheses proceeding to quantitative yields in minutes with low catalyst loadings. nih.govorganic-chemistry.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, a branch of sonochemistry, has emerged as a significant green chemistry technique for accelerating organic reactions. The application of ultrasonic irradiation can enhance reaction rates and yields through acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to the formation of highly reactive species. This method offers advantages such as shorter reaction times, milder conditions, and often improved product yields compared to conventional heating methods. uj.edu.plresearchgate.net

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent in the reviewed literature, the application of this technology to structurally similar heterocyclic cores, such as isoindolin-1-ones and quinazolines, demonstrates its potential. For instance, the one-pot synthesis of 3-substituted-isoindolin-1-ones was efficiently achieved under ultrasound irradiation, resulting in high yields within a significantly reduced reaction time. nih.gov Similarly, the preparation of 4-tosyl quinazolines was accomplished in just 30 minutes with good efficiency using an ultrasound-assisted, copper-catalyzed cross-coupling reaction. nih.gov

These examples underscore the utility of sonochemistry in synthesizing complex heterocyclic systems. The benefits observed in these related syntheses suggest that an ultrasound-assisted approach could be a viable and efficient pathway for the production of this compound.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Heterocycles Data is illustrative of the general advantages of sonication as reported for analogous heterocyclic systems.

ProductMethodReaction TimeYield (%)Reference
3-Substituted-isoindolin-1-one Conventional Heating (50 °C)10 hours~60% nih.gov
3-Substituted-isoindolin-1-one Ultrasound (40 kHz, 350 W)1.5 hours>80% nih.gov
4-Tosyl quinazoline Conventional Reflux4 hoursLower Yield nih.gov
4-Tosyl quinazoline Ultrasound (60 W)30 minutesHigh Yield nih.gov

Optimization of Reaction Parameters: Temperature, Solvent, Catalyst Loading, and Additives

The optimization of reaction parameters is a critical step in developing an efficient and selective synthesis for any target compound, including this compound. Key parameters such as temperature, solvent, catalyst system, and the presence of additives can profoundly influence reaction outcomes, affecting yield, purity, and reaction time. Investigations into the synthesis of related fluorinated and non-fluorinated oxindoles provide a clear framework for how these factors are systematically optimized.

Temperature: Reaction temperature is a crucial variable that can impact both reaction rate and selectivity. For many syntheses, an optimal temperature exists that maximizes the yield of the desired product while minimizing the formation of byproducts. For example, in the enantioselective trifluoromethylthiolation of oxindoles, increasing the reaction temperature led to a higher chemical yield but was detrimental to the enantiomeric excess. researchgate.net This highlights the delicate balance required when optimizing temperature for reactions involving chiral centers or sensitive functional groups.

Solvent: The choice of solvent can dramatically alter the course of a reaction by influencing reactant solubility, transition state stabilization, and catalyst activity. Screening a range of solvents with varying polarities and coordinating abilities is standard practice. In studies on the synthesis of gem-difluorinated compounds, reactions performed under neat (solvent-free) conditions provided significantly higher yields compared to those conducted in various organic solvents like DCM, THF, or water. mdpi.com In other cases, such as the synthesis of 3-alkenyl oxindoles, a solvent-free approach using microwave irradiation on a solid support proved superior to conventional heating in ethanol. ajgreenchem.com

Table 2: Effect of Solvent on the Yield of a Model Oxindole Synthesis This table illustrates the typical impact of different solvents on product yield in a related reaction.

EntrySolventYield (%)Reference
1Dichloromethane (DCM)Low mdpi.com
2Tetrahydrofuran (B95107) (THF)Low mdpi.com
3Acetonitrile (MeCN)Low mdpi.com
4Water (H₂O)Low mdpi.com
5None (Neat/Solvent-Free)89% mdpi.com

Catalyst Loading and Additives: The nature of the catalyst and its concentration (loading) are fundamental to the reaction's efficiency. Lowering catalyst loading is often a goal for process greenness and cost-effectiveness, but it may require longer reaction times. In the synthesis of 4H-pyrimido[2,1-b]benzothiazoles, iron fluoride (FeF₃) was identified as a highly efficient catalyst, and its loading was optimized to balance reaction speed and efficiency. researchgate.net

Additives, such as bases or co-catalysts, can play a critical role. For instance, the synthesis of chiral 2-fluoro-3-indolinone-2-carboxylates was achieved using a chiral Cu(I)–bisoxazoline complex as the catalyst. rsc.org The optimization would involve not only the catalyst structure but also the specific counter-ions and any necessary activating agents. Similarly, the selection of a base is often crucial; in some syntheses, different bases can lead to vastly different yields or even different products. A systematic screening of these components is essential to identify the optimal combination for the synthesis of this compound.

Chemical Reactivity and Derivatization of 4,5 Difluoro 3,3 Dimethylindolin 2 One

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the indolin-2-one ring is part of an amide (lactam) functional group and possesses an acidic proton. Deprotonation with a suitable base generates a nucleophilic anion that can readily react with various electrophiles, enabling straightforward N-substitution. This is a common and versatile method for modifying the oxindole (B195798) scaffold.

N-Alkylation: The introduction of alkyl groups at the N-1 position can be achieved using various alkylating agents in the presence of a base. Typical reagents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or dialkyl carbonates. The choice of base and solvent is crucial for efficient conversion, with common systems including sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or potassium carbonate (K₂CO₃) under thermal or microwave-assisted conditions. The use of dialkyl carbonates, such as dimethyl carbonate, represents a greener alternative to traditional alkyl halides. mdpi.com

N-Arylation and N-Alkenylation: Copper-catalyzed Chan-Evans-Lam (CEL) coupling provides an effective method for forming N-aryl and N-alkenyl bonds. beilstein-journals.org This reaction typically involves treating the N-H of the indolin-2-one with an aryl or vinyl boronic acid in the presence of a copper catalyst (e.g., Cu(OAc)₂), a base (such as pyridine (B92270) or triethylamine), and an oxidant, often atmospheric oxygen. beilstein-journals.org This methodology allows for the introduction of a wide range of substituted aryl, heteroaryl, and alkenyl groups at the nitrogen atom, significantly expanding the molecular diversity of the scaffold.

Table 1: Representative N-Substitution Reactions
Reaction TypeReagentsTypical ConditionsProduct Type
N-AlkylationAlkyl Halide (R-X), BaseNaH in THF/DMF; or K₂CO₃, heat/microwave1-Alkyl-4,5-difluoro-3,3-dimethylindolin-2-one
N-ArylationAr-B(OH)₂, Cu(II) catalyst, BaseCu(OAc)₂, Pyridine, O₂ (air), heat1-Aryl-4,5-difluoro-3,3-dimethylindolin-2-one
N-AlkenylationAlkenyl-B(OH)₂, Cu(II) catalyst, BaseCu(OAc)₂, Pyridine, O₂ (air), heat1-Alkenyl-4,5-difluoro-3,3-dimethylindolin-2-one

Transformations at the Carbonyl Group (C=O)

The lactam carbonyl group at the C-2 position is a key site for chemical transformations. While its reactivity is somewhat attenuated by the adjacent nitrogen atom, it can still undergo reactions typical of ketones, such as nucleophilic addition and reduction.

Olefinations: The Wittig reaction is a powerful tool for converting the C=O group into an exocyclic C=C double bond. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which is typically generated by treating a phosphonium salt with a strong base like n-butyllithium. masterorganicchemistry.com The ylide then attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate, which collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com Fluoride-promoted Wittig conditions, using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), offer a milder, one-pot alternative for generating the ylide in situ. researchgate.net This transformation introduces a 2-methyleneindoline scaffold, a valuable precursor for further functionalization.

Reductions: The carbonyl group can be reduced to either a hydroxyl group or a methylene (B1212753) (CH₂) group.

Reduction to Alcohol: Treatment with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent will reduce the carbonyl to a secondary alcohol, yielding 4,5-difluoro-3,3-dimethylindolin-2-ol.

Complete Reduction to Methylene: More forceful reduction is required to completely remove the carbonyl oxygen. Conditions such as the Wolff-Kishner reaction (hydrazine and a strong base at high temperature) or reduction with lithium aluminium hydride (LiAlH₄) can convert the C=O group into a CH₂ group, resulting in the formation of 4,5-difluoro-3,3-dimethylindoline.

Table 2: Transformations at the Carbonyl Group
Reaction TypeReagentsTypical ConditionsProduct
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)Anhydrous THF, strong base (e.g., n-BuLi)2-Alkylidene-4,5-difluoro-3,3-dimethylindoline
Reduction to AlcoholSodium Borohydride (NaBH₄)Methanol or Ethanol, room temperature4,5-Difluoro-3,3-dimethylindolin-2-ol
Reduction to MethyleneLithium Aluminium Hydride (LiAlH₄)Anhydrous ether or THF, reflux4,5-Difluoro-3,3-dimethylindoline

Reactions at the C-3 Position of the Indolin-2-one Ring

The C-3 position is a critical site for derivatization in many oxindole systems. However, in 4,5-difluoro-3,3-dimethylindolin-2-one, this position is a quaternary carbon, which significantly restricts its reactivity compared to unsubstituted or monosubstituted oxindoles.

Alkylation at the C-3 position of oxindoles typically proceeds via deprotonation with a base to form a nucleophilic enolate, which then attacks an alkyl halide. researchgate.net For this compound, this pathway is not possible because the C-3 carbon lacks a proton. The presence of two methyl groups renders this position unreactive towards standard alkylation conditions.

Annulation reactions, which build a new ring onto an existing scaffold, are common strategies for creating complex heterocyclic systems from oxindoles. These reactions, such as [3+2] or [4+2] cycloadditions, generally require a reactive site at C-3, often by starting with a 3-alkylidene oxindole derivative that can act as a Michael acceptor or a related reactive intermediate. nih.gov Due to the fully substituted and unreactive nature of the C-3 position in this compound, it cannot directly participate in these types of annulation reactions.

The synthesis of spirooxindoles, where the C-3 carbon is a spiro center shared between the indolinone ring and another ring system, is a major area of research. These syntheses almost invariably rely on the reactivity of the C-3 position, either by using a C-3 unsubstituted oxindole that can be dialkylated with a bis-electrophile or by using a 3-alkylidene oxindole as a key intermediate for cycloaddition reactions. researchgate.netbuchler-gmbh.combuchler-gmbh.com The gem-dimethyl substitution at C-3 in this compound precludes the use of these standard spirocyclization strategies, as the necessary reactive handle at this position is absent.

Reactivity and Modifications of the Fluoroaryl Moiety

The fluoroaryl portion of the molecule is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the lactam carbonyl group and the inherent properties of the fluorine substituents. Fluorine atoms are excellent leaving groups in SNAr reactions on electron-deficient aromatic rings.

The reactivity of the 4,5-difluoroaromatic system can be compared to that of model compounds like 4,5-difluoro-1,2-dinitrobenzene, where the fluorine atoms are readily displaced by a variety of nucleophiles. nih.govresearchgate.net In this compound, the carbonyl group at C-2 exerts an electron-withdrawing effect, which is relayed through the aromatic system, making the C-4 and C-5 positions electrophilic.

The regioselectivity of the substitution (i.e., whether the C-4 or C-5 fluorine is replaced) will depend on the specific nucleophile and reaction conditions. The C-4 fluorine is para to the C-7a bridgehead carbon and meta to the carbonyl-bearing C-3a carbon, while the C-5 fluorine is meta to the C-7a carbon and para to the C-3a carbon. The activating effect of the carbonyl group is generally strongest at the para position, suggesting that the C-5 fluorine may be more susceptible to substitution.

A wide range of nucleophiles can be employed in these reactions, including:

O-Nucleophiles: Alcohols and phenols (as alkoxides or phenoxides) can displace a fluorine atom to form ether linkages.

N-Nucleophiles: Primary and secondary amines can react to form substituted anilines.

S-Nucleophiles: Thiols (as thiolates) are excellent nucleophiles for SNAr and will readily form thioethers.

These reactions are typically carried out in polar aprotic solvents like DMF or DMSO, often with a base such as K₂CO₃ or Na₂CO₃ to generate the active nucleophile. nih.gov

Table 3: Nucleophilic Aromatic Substitution (SNAr) on the Fluoroaryl Moiety
Nucleophile TypeExample ReagentTypical ConditionsProduct Type
OxygenPhenol, K₂CO₃DMF, heatPhenoxy-substituted indolin-2-one
NitrogenPiperidineDMSO, heatPiperidinyl-substituted indolin-2-one
SulfurThiophenol, Na₂CO₃DMF, heatPhenylthio-substituted indolin-2-one

Stereoselective Transformations and Chiral Derivatization of this compound

While direct experimental studies on the stereoselective transformations of this compound are not extensively documented in publicly available literature, the potential for such reactions can be inferred from the rich chemistry of the broader class of 3,3-disubstituted indolin-2-ones. The C3 position of the indolin-2-one scaffold is a prochiral center when the substituents at this position are different. However, in the case of this compound, the gem-dimethyl groups render the C3 position achiral. Therefore, stereoselective transformations would necessitate reactions that introduce a new chiral center or desymmetrize the molecule in a controlled manner.

Research into the asymmetric synthesis of 3,3-disubstituted oxindoles has provided a variety of methods that could potentially be adapted for the chiral derivatization of the this compound core. These methods often involve the reaction of a related indolin-2-one precursor that can be functionalized asymmetrically.

For instance, catalytic asymmetric methodologies have been successfully applied to achieve stereocontrol in reactions involving the indolin-2-one core. Molybdenum-catalyzed asymmetric allylic alkylation of 3-monosubstituted oxindoles has been shown to proceed with high regio-, diastereo-, and enantioselectivity. This suggests that if one of the methyl groups at the C3 position of this compound were to be replaced by a different group, subsequent stereoselective alkylation could be a viable strategy for introducing chirality.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of oxindoles. For example, the Michael addition of 3-substituted oxindoles to nitroolefins, catalyzed by cinchona alkaloid derivatives, can afford products with high enantioselectivity. While these examples start with a C3-monosubstituted oxindole, they highlight the amenability of the indolin-2-one scaffold to asymmetric transformations.

The development of chiral derivatives of this compound would likely involve a synthetic strategy that introduces a chiral element in a separate step. This could be achieved by reacting the parent compound with a chiral auxiliary or by employing a chiral catalyst in a reaction that modifies the existing structure to create a stereocenter.

Given the lack of direct studies on this compound, the following table outlines potential stereoselective transformations based on analogous systems. This provides a conceptual framework for future research in the chiral derivatization of this specific compound.

Table 1: Potential Stereoselective Transformations Applicable to the this compound Scaffold

Transformation TypeGeneric ReactionPotential Outcome for a Modified SubstrateCatalyst/Reagent Type
Asymmetric AlkylationEnantioselective alkylation of a 3-monosubstituted precursorIntroduction of a chiral quaternary centerChiral Phase-Transfer Catalysts, Organometallic Complexes
Michael AdditionConjugate addition to an α,β-unsaturated system attached at C3Diastereoselective and/or enantioselective formation of a new C-C bondChiral Organocatalysts (e.g., Cinchona alkaloids)
Asymmetric HydrogenationReduction of a C=C bond introduced at the C3-positionCreation of a chiral center via stereoselective H2 additionChiral Transition Metal Catalysts (e.g., Rh, Ru complexes)
Chiral DerivatizationReaction with a chiral auxiliaryFormation of diastereomeric derivatives for separationStoichiometric Chiral Reagents

The successful application of these transformations to the this compound core would depend on overcoming the steric hindrance posed by the gem-dimethyl group and the electronic effects of the fluorine atoms on the aromatic ring. Future research in this area would be valuable for the synthesis of novel, enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Structural Elucidation and Advanced Analytical Characterization of 4,5 Difluoro 3,3 Dimethylindolin 2 One and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the bonding environment of individual atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons in the 4,5-Difluoro-3,3-dimethylindolin-2-one molecule. The integration of the signals would correspond to the number of protons, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal adjacent protons.

¹³C NMR: This analysis would identify all the unique carbon atoms in the molecule. The chemical shift of each carbon signal would indicate its electronic environment (e.g., aromatic, carbonyl, aliphatic).

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR would be crucial. It would show distinct signals for each fluorine atom, and the coupling patterns with neighboring protons and carbons would be instrumental in confirming their precise location on the aromatic ring.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Technique Hypothetical Chemical Shift (δ) / ppm Hypothetical Multiplicity Assignment
¹H NMR~7.0-7.5mAromatic CH
~3.0sN-H
~1.3s2 x CH₃
¹³C NMR~180sC=O
~140-150 (d)dC-F
~110-120 (d)dAromatic CH
~45sC(CH₃)₂
~25qCH₃
¹⁹F NMR-120 to -140mAromatic C-F

Note: This table represents hypothetical data and is for illustrative purposes only.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, characteristic absorption bands would be expected for the N-H bond, the C=O (amide) bond, C-F bonds, and aromatic C-H and C=C bonds.

Hypothetical IR Absorption Data for this compound

Functional Group **Hypothetical Wavenumber (cm⁻¹) **
N-H stretch3200-3400
C-H (aromatic) stretch3000-3100
C-H (aliphatic) stretch2850-2960
C=O (amide) stretch1680-1720
C=C (aromatic) stretch1450-1600
C-F stretch1000-1400

Note: This table represents hypothetical data and is for illustrative purposes only.

Mass Spectrometry (MS): ESI-MS, HRMS

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would likely show the protonated molecule [M+H]⁺, confirming the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which would allow for the unambiguous determination of the elemental formula.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages would be compared with the calculated values for the proposed formula of this compound (C₁₀H₉F₂NO) to verify its elemental composition.

Computational and Theoretical Investigations of 4,5 Difluoro 3,3 Dimethylindolin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4,5-Difluoro-3,3-dimethylindolin-2-one. These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and electrostatic potential.

The presence of two electron-withdrawing fluorine atoms at the 4 and 5 positions of the indolinone core is expected to significantly influence the electronic properties of the molecule. These fluorine atoms can modulate the electron density of the aromatic ring and the amide functionality, which in turn affects the molecule's reactivity towards electrophilic and nucleophilic attack.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides an indication of the molecule's excitability and its ability to participate in chemical reactions. For instance, a smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atoms, indicating their susceptibility to electrophilic attack, while positive potential would be expected around the N-H proton, making it a potential hydrogen bond donor.

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRepresents the ability to donate electrons; a higher value indicates greater electron-donating ability.
LUMO Energy-1.2 eVRepresents the ability to accept electrons; a lower value indicates greater electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Minimum-45 kcal/molLocated near the carbonyl oxygen, indicating the most likely site for electrophilic attack.
Molecular Electrostatic Potential (MEP) Maximum+55 kcal/molLocated near the N-H proton, indicating the most likely site for nucleophilic attack or hydrogen bonding.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its biological activity and chemical reactivity. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of the molecule and to determine their relative energies.

For this compound, the primary source of conformational flexibility is the puckering of the five-membered indolinone ring. While the aromatic part is planar, the saturated carbon atom (C3) bearing the two methyl groups allows for some degree of puckering. Theoretical calculations can map the potential energy surface of the molecule as a function of key dihedral angles to identify the lowest energy conformations.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational space of this compound, revealing the transitions between different conformations and the time-averaged properties of the molecule in a given environment (e.g., in a solvent or interacting with a biological target). These simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. The presence of the gem-dimethyl group at the C3 position is expected to restrict the conformational flexibility of the indolinone ring compared to unsubstituted indolinones.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For example, theoretical studies could be used to investigate the mechanism of N-alkylation or N-arylation of the indolinone nitrogen, or reactions at the C3 position. By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined. farmaceut.org This information is crucial for optimizing reaction conditions and for designing new synthetic routes.

Transition state analysis also provides insights into the geometry of the transition state structure, which can help in understanding the stereoselectivity of a reaction. For reactions involving chiral catalysts, computational modeling can be used to predict the enantiomeric excess of the product by comparing the energies of the diastereomeric transition states.

Structure-Reactivity Relationships: Theoretical Perspectives on the Influence of Fluoro and Methyl Substituents

Influence of Fluoro Substituents: The two fluorine atoms at the 4 and 5 positions have a significant impact on the electronic properties of the aromatic ring. nih.gov Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. Additionally, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can influence the molecule's binding to biological targets. nih.gov

Influence of Methyl Substituents: The two methyl groups at the C3 position have both steric and electronic effects. nih.gov Sterically, the gem-dimethyl group provides bulk, which can influence the approach of reagents to the neighboring carbonyl group and the N-H group. Electronically, methyl groups are weakly electron-donating through an inductive effect (+I effect). This can slightly increase the electron density at the C3 position. Theoretical calculations can dissect these steric and electronic contributions to understand their net effect on reactivity. For instance, the steric hindrance from the methyl groups could favor reactions at the less hindered nitrogen atom.

By systematically studying a series of related molecules with different substitution patterns, computational chemists can build models that correlate specific structural features with observed reactivity, guiding the design of new molecules with desired properties.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of its neighbors.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify the types and relative importance of different intermolecular contacts. For this compound, Hirshfeld surface analysis would likely reveal the presence of several key interactions:

N-H···O Hydrogen Bonds: The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains in the crystal lattice.

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen donors and fluorine or oxygen acceptors are also expected to play a role in the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. This information is crucial for understanding the crystal packing of the molecule and for rationalizing its physical properties, such as melting point and solubility.

Illustrative Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage ContributionDescription
H···H45%Represents contacts between hydrogen atoms on adjacent molecules, contributing to van der Waals forces.
O···H / H···O25%Indicates the presence of N-H···O and C-H···O hydrogen bonds, which are significant for crystal packing.
F···H / H···F20%Highlights the role of C-H···F interactions in the crystal structure.
C···H / H···C5%Represents weaker van der Waals interactions.
C···C3%Suggests the presence of π-π stacking interactions between aromatic rings.
Other Contacts2%Includes less frequent interactions.

Note: The values in this table are illustrative and represent typical data obtained from Hirshfeld surface analysis of similar organic molecules.

Advanced Research Applications of 4,5 Difluoro 3,3 Dimethylindolin 2 One and Its Scaffolds

Role as a Versatile Building Block in Complex Organic Synthesis

The 4,5-Difluoro-3,3-dimethylindolin-2-one scaffold serves as a valuable building block in the synthesis of more complex molecular architectures. The reactivity of the indolin-2-one core, particularly at the C3 position and the amide nitrogen, allows for a variety of chemical modifications. researchgate.net The presence of the gem-dimethyl group at the C3 position provides steric hindrance that can influence the stereochemical outcome of reactions, while the fluorine atoms on the benzene (B151609) ring can modulate the electronic properties of the molecule and serve as handles for further functionalization.

While specific examples of complex organic syntheses using this compound as a starting material are not extensively documented in publicly available literature, the broader class of 3,3-disubstituted-2-oxindoles is widely used. For instance, palladium-catalyzed C–H difluoroalkylation has been developed for the synthesis of a range of substituted 3,3-difluoro-2-oxindoles from readily available starting materials. nih.gov This highlights the potential for the development of novel synthetic methodologies utilizing the this compound scaffold. The fluorinated nature of this building block also makes it an attractive precursor for the synthesis of fluorinated analogues of biologically active compounds. nih.gov

The table below illustrates the versatility of related fluorinated heterocyclic building blocks in organic synthesis.

Building BlockSynthetic ApplicationReference
β,β-Difluoro PeroxidesConstruction of functionalized indolizines via [3+2] annulation. mdpi.com
3,4-Dihydro-2(1H)-pyridonesPrecursors for the synthesis of bioactive molecules like (±)-Andranginine. nih.govresearchgate.net
3,3-Difluoropyrrolidin-4-olValuable building block in medicinal chemistry. nih.gov

Applications in Materials Science Research

The unique electronic and photophysical properties of the indolin-2-one scaffold make it a promising candidate for applications in materials science. The incorporation of fluorine atoms can further enhance these properties, opening up new avenues for the development of advanced materials.

The indolin-2-one core is a component of various fluorescent dyes. beilstein-journals.org The fluorescence properties of these molecules can be tuned by modifying the substituents on the indolin-2-one ring. The introduction of fluorine atoms, as in this compound, can influence the emission and absorption spectra, as well as the quantum yield and photostability of the resulting dyes. For instance, a redshifted hydrophobic squaraine dye has been synthesized that incorporates a 5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl)methylene moiety, demonstrating the impact of fluorine substitution on the optical properties. mdpi.com

The development of fluorescent probes for bioimaging is an active area of research. academie-sciences.fr While specific fluorescent probes based on this compound have not been reported, related indolin-2-yl tropolone (B20159) derivatives have been shown to act as molecular switches for optical and fluorescent properties. beilstein-journals.org

The following table provides examples of how modifications to related scaffolds can impact their fluorescent properties.

ScaffoldModificationImpact on Fluorescent PropertiesReference
Squaraine DyeDicyanomethylene modification and fluorine substitutionRedshifted fluorescence into the near-infrared region. mdpi.com
2-(Indolin-2-yl)-1,3-tropolonesBenzoannulationCapable of switching emission wavelengths upon ion binding. beilstein-journals.org

Organic molecules with large first hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). nih.gov The indolin-2-one scaffold, with its inherent charge-transfer characteristics, is a promising core for the design of NLO materials. researchgate.net Theoretical studies on carboranyl-substituted indole (B1671886)/indoline (B122111) derivatives have shown that their first hyperpolarizabilities can be significantly enhanced by the introduction of strong electron-withdrawing or electron-donating groups. nih.gov The fluorine atoms in this compound act as electron-withdrawing groups, which could potentially enhance the NLO properties of derivatives of this scaffold.

Computational studies on indole derivatives have demonstrated that substitution can lead to high values of dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting good NLO behavior. While experimental data on the NLO properties of this compound are not available, the existing research on related structures indicates its potential in this field.

Utility in Catalytic Systems and Methodologies

The indolin-2-one scaffold can be utilized in the design of ligands for transition metal catalysis, particularly in asymmetric synthesis. nih.gov The nitrogen and carbonyl oxygen atoms of the indolin-2-one core can coordinate to a metal center, and the substituents on the ring can be modified to create a chiral environment around the metal. This can lead to high levels of enantioselectivity in a variety of chemical transformations.

While there are no specific reports on the use of this compound in catalytic systems, the broader class of indole derivatives has been employed in organocatalytic asymmetric cycloadditions. mdpi.com For example, chiral phosphoric acid has been used to catalyze the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides. mdpi.com This suggests that derivatives of this compound could be explored as catalysts or ligands in similar asymmetric transformations.

Strategic Scaffold in the Design of Novel Molecular Architectures for Chemical Biology Research (excluding clinical trials)

The indolin-2-one scaffold is considered a "privileged" structure in medicinal chemistry, meaning that it is capable of binding to multiple biological targets with high affinity. researchgate.net This makes it an excellent starting point for the design of novel molecular architectures for chemical biology research. The introduction of fluorine atoms and a gem-dimethyl group can further refine the pharmacological properties of these molecules.

The this compound scaffold can be used to design potent and selective inhibitors of various enzymes and receptors. The indolin-2-one core can mimic the binding of endogenous ligands, while the substituents on the ring can be modified to achieve selectivity for a particular target.

For example, 3-substituted indolin-2-ones have been developed as a novel class of tyrosine kinase inhibitors. nih.gov By modifying the substituent at the C3 position, compounds with selectivity for different receptor tyrosine kinases have been identified. nih.gov Similarly, indolin-2-one derivatives have been synthesized as dopamine (B1211576) D4 receptor ligands, with some compounds exhibiting remarkable affinity and selectivity. nih.gov

The development of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 receptor antagonists highlights the utility of fluorinated heterocyclic scaffolds in designing potent and selective tool compounds for in vitro studies. nih.govchemrxiv.org Although these compounds suffered from poor microsomal stability, their exceptional selectivity makes them valuable for investigating D4 receptor signaling. nih.govchemrxiv.org

The table below summarizes the use of related scaffolds in the design of enzyme and receptor inhibitors.

ScaffoldTargetKey FindingsReference
3-Substituted Indolin-2-onesReceptor Tyrosine KinasesSelectivity can be tuned by modifying the C3 substituent. nih.gov
Indolin-2-one derivativesDopamine D4 ReceptorHigh affinity and selectivity achieved with specific side chains. nih.gov
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D4 ReceptorExceptional binding affinity and selectivity, useful as in vitro tool compounds. nih.govchemrxiv.org
3,5-Diaryl-4,5-dihydroisoxazolesMonoamine Oxidase BSelective inhibitory activity in the nanomolar range. nih.gov

Construction of Chemical Libraries for High-Throughput Screening Initiatives

The development of diverse chemical libraries is fundamental to modern drug discovery and agrochemical research, enabling the high-throughput screening (HTS) of thousands to millions of compounds to identify novel bioactive "hits". The this compound scaffold serves as an excellent starting point for creating focused libraries for HTS initiatives due to its desirable physicochemical properties and synthetic tractability.

The indolin-2-one core is a well-validated pharmacophore found in numerous approved drugs. Libraries based on this scaffold can be rapidly assembled by modifying the N1, C3, and aromatic positions. The specific substitutions in this compound offer distinct advantages for library construction:

Fluorine Substitution : The two fluorine atoms on the aromatic ring can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. Incorporating fluorine is a common strategy in modern chemistry to enhance the performance of bioactive molecules. nih.govnih.gov

Gem-Dimethyl Group : The dimethyl substitution at the C3 position, often referred to as a gem-dimethyl effect, can lock the conformation of substituents at this position, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to higher binding affinities.

A hypothetical library based on this scaffold could be generated through parallel synthesis, where a common core is reacted with a diverse set of building blocks. For example, the nitrogen at the N1 position can be alkylated or acylated with various reagents, while the carbonyl group at C2 can be used for further chemical transformations.

Table 1: Exemplar Strategy for Chemical Library Diversification

Scaffold PositionReaction TypeExample ReagentsResulting Functionality
N1-HAlkylationAlkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide)N-substituted indolinones
N1-HAcylationAcid chlorides (e.g., acetyl chloride, benzoyl chloride)N-acylated indolinones
C5/C6 PositionsSuzuki CouplingArylboronic acidsAryl-substituted indolinones
C3 SubstituentsAldol CondensationAromatic aldehydes3-benzylidene-indolin-2-ones

The resulting library of compounds would exhibit a wide range of chemical and physical properties, making it suitable for screening against various biological targets, such as enzymes, receptors, and protein-protein interaction interfaces. High-throughput screening assays, such as those based on fluorescence or luminescence, can then be employed to identify active compounds from these libraries. mdpi.com

Insights into Molecular Recognition (e.g., DNA/protein interactions, excluding physiological effects)

The this compound scaffold is well-suited for engaging in specific molecular recognition events with biological macromolecules like proteins. While specific studies on this exact compound are limited, the broader class of indolin-2-one derivatives is known to interact with various protein targets, particularly protein kinases.

The core structure can act as a scaffold that correctly orients substituents to fit into binding pockets. The N-H group and the C2-carbonyl oxygen are effective hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within a protein's active site.

Key molecular interactions involving the scaffold include:

Hydrogen Bonding : The lactam moiety (the core ring structure) can form hydrogen bonds with amino acid residues in a protein binding site.

Hydrophobic Interactions : The benzene ring and the gem-dimethyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues.

Fluorine-Specific Interactions : The fluorine atoms at the C4 and C5 positions can form favorable orthogonal multipolar interactions with electron-rich groups on the protein, such as backbone carbonyls. These non-covalent interactions can significantly enhance binding affinity and selectivity.

While less common for this scaffold, interactions with DNA are also conceivable. Planar aromatic systems can intercalate between DNA base pairs, and substituents can be designed to interact with the major or minor grooves of the DNA helix. The specific geometry of this compound would influence its potential for such interactions. Studies on other small molecules have shown that specific derivatives can bind to DNA and inhibit DNA-protein interactions. nih.govmdpi.com The design of such molecules often involves pairing the core scaffold with positively charged side chains that can interact with the negatively charged phosphate (B84403) backbone of DNA.

Precursor in Agrochemical Research and Development

The search for new, effective, and environmentally benign agrochemicals is a continuous effort. Heterocyclic compounds, particularly those containing nitrogen and fluorine, are a cornerstone of modern agrochemical discovery. nih.govresearchgate.net The this compound structure contains multiple features that make it an attractive precursor for the synthesis of novel herbicides, fungicides, and insecticides.

The incorporation of fluorine into agrochemicals is a well-established strategy to increase efficacy and metabolic stability. nih.gov Over half of recently developed agrochemicals contain fluorine. nih.gov The difluoro substitution pattern on the indolin-2-one ring is therefore a highly desirable feature. Indole derivatives themselves have been explored for a range of agricultural applications, including as antifungal and insecticidal agents. researchgate.netresearchgate.net

The this compound scaffold can be used as a starting material to generate a variety of agrochemical candidates. For example, derivatization could lead to compounds that inhibit key plant or fungal enzymes. Many successful herbicides and fungicides operate by targeting specific enzymes that are unique to plants or fungi.

Table 2: Potential Agrochemical Applications Based on Scaffold Derivatization

Agrochemical ClassTargetPotential Derivatization Strategy
HerbicidePlant-specific enzymes (e.g., acetolactate synthase)Synthesis of sulfonylurea or triazolopyrimidine derivatives from the indolinone core.
FungicideFungal enzymes (e.g., succinate (B1194679) dehydrogenase)Modification of the scaffold to mimic the binding of natural substrates.
InsecticideInsect nervous system targets (e.g., ion channels)Introduction of toxophoric groups known to interact with insect receptors.

The development process would involve synthesizing a library of derivatives from the this compound precursor and screening them for activity against various pests, weeds, and pathogens. The promising hits would then undergo further optimization to improve their activity, selectivity, and environmental profile.

Q & A

Q. What are the recommended synthetic routes for 4,5-Difluoro-3,3-dimethylindolin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of precursor indolin-2-one derivatives. A validated approach uses fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. For example, describes a fluorination process for structurally related dioxolanones, where reaction temperature (0–50°C) and solvent polarity (acetonitrile vs. THF) significantly impact regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring intermediates by TLC and ¹⁹F NMR ensures fluorination completeness .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign fluorine-coupled protons (e.g., vicinal difluoro groups) using DEPT-135 and HSQC. For example, in , vicinal coupling constants (J = 7.7–9.3 Hz) resolved overlapping signals in indolin-2-one analogs .
  • X-ray Crystallography : Single-crystal analysis (e.g., ) confirms stereochemistry and fluorine substitution patterns. Crystals grown in DCM/hexane at 4°C yield high-resolution data (R-factor < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 123.997 for C₃H₂F₂O₃ in ) validates molecular formula .

Q. What biological targets are associated with this compound, and how is its activity modulated by fluorine substitution?

  • Methodological Answer : Fluorine atoms enhance bioavailability by reducing basicity and increasing metabolic stability ( ). The compound’s indolin-2-one core is implicated in BACE1 inhibition (β-secretase, Alzheimer’s target), as seen in structurally similar 2-aminotetrahydropyridines (). Assays like FRET-based BACE1 activity screening (IC₅₀ < 1 µM) and MD simulations (docking to S3 pocket) validate target engagement .

Advanced Research Questions

Q. How do electronic and steric effects of 4,5-difluoro substitution influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing fluorine groups activate the indolin-2-one core for palladium-catalyzed couplings. For example, in , brominated analogs underwent Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Fluorine’s inductive effect lowers LUMO energy, accelerating oxidative addition but requiring careful control of catalyst loading (1–5 mol%) to avoid defluorination . Comparative studies with 4,5-dichloro analogs show higher yields (75% vs. 60%) due to fluorine’s smaller steric footprint .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems (e.g., cell-free vs. cellular models)?

  • Methodological Answer : Discrepancies often arise from differential membrane permeability or off-target effects. Use orthogonal assays:
  • Cell-free systems : Surface plasmon resonance (SPR) quantifies direct binding (KD values).
  • Cellular models : CRISPR-mediated BACE1 knockout controls validate target specificity ().
  • Metabolic stability : LC-MS/MS tracks compound degradation in hepatocyte incubations (). Adjust buffer pH (6.5–7.4) to mimic physiological conditions and reduce false negatives .

Q. How can computational modeling predict the impact of 3,3-dimethyl substitution on conformational dynamics and target binding?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., BACE1) using AMBER or GROMACS. The 3,3-dimethyl group restricts ring puckering, stabilizing a bioactive conformation (ΔGbind = −9.2 kcal/mol vs. −7.5 kcal/mol for non-methylated analogs) .
  • QM/MM Calculations : Assess fluorine’s electrostatic potential at the active site. For example, highlights C-F⋯H-N interactions enhancing binding affinity by 2–3 kcal/mol .

Key Recommendations for Researchers

  • Prioritize regioselective fluorination using Selectfluor™ in polar solvents for scalable synthesis.
  • Combine NMR crystallography () and SPR assays () to validate structure-activity relationships.
  • Address metabolic instability via prodrug strategies (e.g., esterification of the lactam oxygen) guided by .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.